molecular formula C7H5FN2O4 B1166179 myristic acid, ethoxylated, phosphate CAS No. 104717-27-3

myristic acid, ethoxylated, phosphate

Cat. No.: B1166179
CAS No.: 104717-27-3
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Description

Myristic acid, ethoxylated, phosphate is a synthetic surfactant derived from myristic acid (C14:0), a saturated fatty acid commonly found in plant and animal lipids . The compound undergoes two key modifications: ethoxylation (addition of ethylene oxide to enhance hydrophilicity) and phosphorylation (esterification with phosphoric acid to introduce anionic character) . This dual modification results in a versatile amphiphilic structure, making it suitable for applications requiring emulsification, wetting, or dispersion, particularly in agrochemicals, personal care, and industrial formulations .

Properties

CAS No.

104717-27-3

Molecular Formula

C7H5FN2O4

Synonyms

myristic acid, ethoxylated, phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethoxylated Fatty Acids (Non-Phosphorylated)

  • Structure: Ethoxylated fatty acids (e.g., ethoxylated oleic acid or stearic acid) lack the phosphate group, rendering them non-ionic .
  • Solubility : Myristic acid’s shorter chain (C14) provides higher aqueous solubility compared to longer-chain analogs (e.g., palmitic acid, C16) . Ethoxylation further increases solubility, but phosphorylation enhances compatibility with polar solvents .
  • Applications: Non-ionic ethoxylates (e.g., ETHOFAT®) are used in detergents and emulsifiers, whereas phosphorylated variants offer better stability in acidic formulations .

Phosphate Esters of Ethoxylated Alcohols

  • Structure : Compounds like ethoxylated tridecyl phosphate (C13) or lauryl phosphate (C12) share the phosphate ester moiety but differ in hydrocarbon chain length .
  • Performance : Shorter chains (e.g., C14 vs. C16/C18) reduce micelle formation efficiency but improve biodegradability . Myristic acid derivatives balance hydrophobicity and solubility better than lauric acid (C12) .
  • Environmental Fate : Phosphate esters with C14 chains exhibit moderate soil mobility compared to longer-chain analogs, which form complexes with metal cations, reducing leaching .

Sulfate-Based Surfactants

  • Ionic Character : Sulfates (e.g., sodium lauryl sulfate) are strongly anionic, whereas phosphate esters have weaker negative charge, enabling compatibility with cationic surfactants in mixed systems .
  • pH Stability : Phosphate esters resist hydrolysis in acidic conditions better than sulfates, making them preferable in agrochemical sprays .

Ethoxylated Alkylphenol Phosphates

  • Toxicity: Alkylphenol ethoxylates (e.g., nonylphenol derivatives) are restricted due to endocrine-disruption risks. Myristic acid-based phosphates offer a safer, bio-based alternative .
  • Biodegradability: Myristic acid’s natural origin supports faster microbial degradation compared to synthetic alkylphenols .

Key Data Tables

Table 1: Solubility and Environmental Properties

Compound Chain Length Solubility in Water (g/L) Biodegradability (OECD 301B) Soil Mobility
Myristic acid phosphate C14 12.3 (est.) Moderate-High Moderate
Lauryl phosphate C12 18.5 (est.) High High
Stearic acid phosphate C18 5.8 (est.) Low-Moderate Low

Research Findings

  • Agrochemical Efficiency : Myristic acid phosphate enhances penetration of systemic pesticides (e.g., 2,4-D) by reducing interfacial tension in cuticular layers .
  • Biochemical Interactions : Myristic acid inhibits SIRT6 enzyme activity (Ki = 0.2 mM), suggesting phosphorylated derivatives may require formulation adjustments to avoid unintended biological effects .
  • Environmental Impact : EPA studies confirm phosphate esters of ethoxylated alcohols undergo primary biodegradation within 28 days, minimizing persistent pollution .

Q & A

Q. What are the established synthesis protocols for myristic acid, ethoxylated, phosphate, and how can reaction conditions be optimized for purity?

  • Methodological Answer :
    Synthesis involves two key steps:
    • Ethoxylation : React myristic acid (tetradecanoic acid) with ethylene oxide under controlled temperature (typically 120–150°C) and pressure, using alkaline catalysts like KOH or NaOH. Monitor degree of ethoxylation via hydroxyl value titration .
    • Phosphorylation : Treat the ethoxylated intermediate with phosphorous pentoxide (P₂O₅) or pyrophosphoric acid. Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of ethoxylated alcohol to P₂O₅) to minimize residual reactants. Purify via solvent extraction (e.g., ethanol-water mixtures) to isolate the phosphate ester .
      Key Parameters : Reaction time (4–8 hours for phosphorylation), inert atmosphere (to prevent oxidation), and post-synthesis characterization via FT-IR (P=O stretch at 1250–1300 cm⁻¹) .

Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :
    • Structural Confirmation :
  • LC-MS/MS : Identifies molecular ion peaks (e.g., [M-H]⁻) and fragmentation patterns to confirm ethoxylation degree and phosphorylation .
  • NMR : ¹H NMR (δ 3.5–4.0 ppm for ethoxy groups) and ³¹P NMR (δ -0.5 to 2.0 ppm for phosphate esters) .
    • Physicochemical Properties :
  • Stopped-Flow Spectroscopy : Measures micelle formation kinetics in buffer systems (e.g., Tris or phosphate buffers) to assess surfactant behavior .
  • Dynamic Light Scattering (DLS) : Determines hydrodynamic radius of micelles/aggregates in aqueous solutions .

Q. How does the ethoxylation degree influence the compound’s performance as a surfactant in aqueous formulations?

  • Methodological Answer :
    • Critical Micelle Concentration (CMC) : Higher ethoxylation (e.g., 5–10 ethylene oxide units) reduces CMC, enhancing surfactant efficiency. Measure via conductivity or surface tension assays .
    • Solubility-Stability Trade-off : Increased ethoxylation improves water solubility but may reduce membrane permeability. Balance using experimental designs (e.g., Box-Behnken models) to optimize formulation stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between myristic acid derivatives and their organophosphate analogs?

  • Methodological Answer :
    • Class-Based Extrapolation : Compare toxicokinetic parameters (e.g., metabolic half-life, binding affinity) with organophosphate class data. Use QSAR models to predict hepatotoxicity or neurotoxicity risks .
    • In Vitro Assays : Perform comparative cytotoxicity screens (e.g., MTT assays on HepG2 cells) for ethoxylated phosphate vs. non-ethoxylated analogs. Control for confounding factors like residual P₂O₅ .

Q. What methodologies are recommended for studying the environmental fate and biodegradation of ethoxylated phosphate surfactants?

  • Methodological Answer :
    • OECD 301D Closed Bottle Test : Assess aerobic biodegradability in freshwater systems. Monitor dissolved oxygen depletion over 28 days .
    • Soil Mobility Studies : Use column chromatography with Ca²⁺-rich soils to evaluate adsorption/desorption kinetics. Ethoxylated phosphates show low mobility due to metal complexation .
    • High-Resolution Mass Spectrometry (HRMS) : Track degradation metabolites (e.g., short-chain perfluoroalkyl acids) in environmental samples .

Q. How does the phosphate group enhance interactions with biological membranes compared to non-phosphorylated analogs?

  • Methodological Answer :
    • Membrane Fluidity Assays : Use fluorescence anisotropy with DPH probes to quantify changes in lipid bilayer rigidity upon surfactant incorporation. Phosphates increase electrostatic interactions with phospholipid headgroups .
    • Molecular Dynamics Simulations : Model interactions between phosphate esters and membrane proteins (e.g., GPCRs). Compare binding energies with non-phosphorylated surfactants .

Q. What experimental approaches can predict long-term stability issues (e.g., fatty acid precipitation) in formulations containing this compound?

  • Methodological Answer :
    • Accelerated Degradation Studies : Incubate formulations at 40°C/75% RH for 6–12 weeks. Quantify free myristic acid via GC-MS to correlate with particle formation thresholds .
    • pH-Dependent Solubility Profiling : Use nephelometry to identify pH ranges (e.g., <5.0) where phosphate ester hydrolysis releases fatty acids .

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